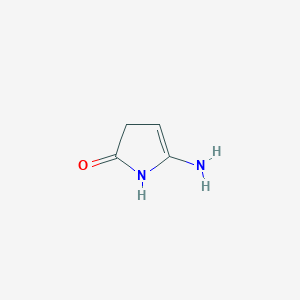

5-amino-2,3-dihydro-1H-pyrrol-2-one

CAS No.: 1314960-04-7

Cat. No.: VC6180323

Molecular Formula: C4H6N2O

Molecular Weight: 98.105

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1314960-04-7 |

|---|---|

| Molecular Formula | C4H6N2O |

| Molecular Weight | 98.105 |

| IUPAC Name | 5-amino-1,3-dihydropyrrol-2-one |

| Standard InChI | InChI=1S/C4H6N2O/c5-3-1-2-4(7)6-3/h1H,2,5H2,(H,6,7) |

| Standard InChI Key | KFNWZCSYTNCNHD-UHFFFAOYSA-N |

| SMILES | C1C=C(NC1=O)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a five-membered pyrrolone ring (2-pyrrolone) with partial saturation at the 2,3-positions and an amino group at the 5-position. This configuration introduces both electron-rich (amine) and electron-deficient (lactam) regions, enabling diverse reactivity. X-ray crystallographic data for analogous pyrrolones reveal planar ring structures stabilized by conjugated π-systems, with bond lengths and angles consistent with resonance hybridization .

Physicochemical Characteristics

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₆N₂O | |

| Molecular Weight | 98.105 g/mol | |

| logP (Partition Coefficient) | Estimated 0.5–1.2 (predicted) | |

| Solubility | Moderate in polar solvents | |

| Melting Point | Not reported | — |

The amino group enhances solubility in aqueous media, while the lactam moiety contributes to stability against hydrolysis under physiological conditions .

Synthesis and Chemical Reactivity

Synthetic Routes

Although direct methods for synthesizing 5-amino-2,3-dihydro-1H-pyrrol-2-one are sparsely documented, analogous pyrrolones are synthesized via:

-

Cyclization of Amino Acid Derivatives: Reaction of γ-amino acids or their esters with dehydrating agents, forming lactam rings .

-

Ring Contraction of Oxazines: Treatment of 1,3-oxazine derivatives with nucleophiles like potassium cyanide induces ring contraction to pyrrolones .

-

Rearrangement Reactions: Dimroth rearrangements of substituted acrylonitriles yield pyrrolone frameworks, as demonstrated in reactions involving dimethyl acetylenedicarboxylate (DMAD) .

For example, Yogo et al. synthesized 5-iminopyrrol-2-ones via oxazine ring contraction, a method potentially adaptable to the target compound by modifying precursors .

Reactivity Profile

The compound’s reactivity is dominated by:

-

Lactam Ring: Susceptible to nucleophilic attack at the carbonyl carbon, enabling functionalization at the 2-position.

-

Amino Group: Participates in condensation, acylation, and Schiff base formation.

-

Conjugated System: Supports electrophilic substitution at the 4-position, though steric hindrance from the amino group may limit reactivity .

Biological Activities and Applications

Material Science Applications

The conjugated lactam system may serve as a building block for organic semiconductors or metal-organic frameworks (MOFs), leveraging its electron-deficient character and planar structure .

Recent Advancements and Future Directions

Novel Synthesis Techniques

Recent work by Singh et al. demonstrated a transition metal-free synthesis of 5-hydroxy-1H-pyrrol-2(5H)-ones via sulfur ylide cyclization . Adapting this method could streamline the production of 5-amino derivatives by substituting hydroxyl with amino groups.

Computational Drug Design

Molecular docking studies on pyrrolone-based inhibitors (e.g., REF-IN) revealed strong binding affinities (−23.56 kcal/mol) to SARS-CoV-2 main protease, highlighting their potential in antiviral therapy .

Research Gaps

-

In Vivo Studies: No data exist on the pharmacokinetics or toxicity of 5-amino-2,3-dihydro-1H-pyrrol-2-one.

-

Structural Optimization: Modifying substituents (e.g., introducing halogens or alkyl groups) could enhance bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume